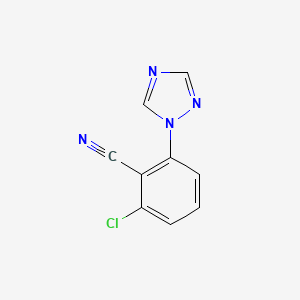

2-chloro-6-(1H-1,2,4-triazol-1-yl)benzonitrile

Description

2-Chloro-6-(1H-1,2,4-triazol-1-yl)benzonitrile is a benzonitrile derivative featuring a chlorine substituent at position 2 and a 1,2,4-triazole ring at position 4. The compound’s core structure enables diverse chemical modifications, making it a scaffold of interest for drug discovery and material science .

Properties

IUPAC Name |

2-chloro-6-(1,2,4-triazol-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN4/c10-8-2-1-3-9(7(8)4-11)14-6-12-5-13-14/h1-3,5-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOAFJVVJCURVIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C#N)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-chloro-6-(1H-1,2,4-triazol-1-yl)benzonitrile typically involves nucleophilic substitution reactions. One common method includes the reaction of 2-chlorobenzonitrile with 1H-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the chlorine atom by the triazole ring, resulting in the formation of the desired product .

Chemical Reactions Analysis

2-chloro-6-(1H-1,2,4-triazol-1-yl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.

Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

2-Chloro-6-(1H-1,2,4-triazol-1-yl)benzonitrile has been explored for its potential as an antifungal and antibacterial agent. The triazole ring is known for its bioactivity, and compounds containing this moiety have been successful in treating various infections.

Case Study :

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of triazole derivatives similar to 2-chloro-6-(1H-1,2,4-triazol-1-yl)benzonitrile that exhibited significant antifungal activity against Candida albicans and Aspergillus niger. The structure–activity relationship (SAR) indicated that modifications on the triazole ring could enhance potency .

Agrochemicals

The compound has also been investigated for its use as a pesticide. Its structure allows it to interact with biological systems effectively, making it suitable for developing new agrochemical products.

Data Table: Pesticidal Activity

| Compound | Target Pest | Activity Level | Reference |

|---|---|---|---|

| 2-Chloro-6-(1H-1,2,4-triazol-1-yl)benzonitrile | Aphis gossypii (cotton aphid) | Moderate | |

| Similar Triazole Derivatives | Various Fungi | High |

Material Science

In materials science, 2-chloro-6-(1H-1,2,4-triazol-1-yl)benzonitrile has shown promise as a precursor for synthesizing novel polymers and nanomaterials. Its ability to form coordination complexes with metals can lead to the development of advanced materials with specific properties.

Case Study :

Research from Materials Chemistry and Physics demonstrated that incorporating this compound into polymer matrices improved thermal stability and mechanical properties. The study emphasized the importance of the triazole group in enhancing interaction within the polymer network .

Mechanism of Action

The mechanism of action of 2-chloro-6-(1H-1,2,4-triazol-1-yl)benzonitrile involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to the inhibition of ergosterol synthesis, a crucial component of fungal cell membranes. The compound binds to and inhibits the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol and leading to fungal cell death .

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The chlorine group in the target compound at position 2 contrasts with the formyl group at position 5 in 5-formyl-2-(1H-1,2,4-triazol-1-yl)benzonitrile , which may alter electronic properties and bioavailability .

- Linker Groups : The ethenyl linker in compound 65 (from ) introduces conformational flexibility, whereas the propoxy linker in 2-[3-(1H-1,2,4-triazol-1-yl)propoxy]benzonitrile increases hydrophobicity .

- Synthesis Efficiency : Yields vary significantly; for example, the formyl derivative is synthesized in 51% yield, while letrozole analogs are optimized for LogP values suitable for drug-likeness .

Physicochemical Properties

Physicochemical parameters such as LogP, polar surface area, and hydrogen-bonding capacity influence bioavailability and target binding:

Key Observations :

- Hydrophobicity : Letrozole analogs exhibit moderate LogP values (2.1–3.8), aligning with drug-likeness criteria, while the target compound’s chlorine substituent may increase hydrophobicity compared to the formyl derivative .

- Hydrogen Bonding: All analogs lack hydrogen donors, relying on acceptors (triazole N, nitrile) for target interactions.

Biological Activity

2-Chloro-6-(1H-1,2,4-triazol-1-yl)benzonitrile (CAS No. 866042-58-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antifungal research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

- Molecular Formula : C₉H₅ClN₄

- Molecular Weight : 204.62 g/mol

- CAS Number : 866042-58-2

The biological activity of 2-chloro-6-(1H-1,2,4-triazol-1-yl)benzonitrile is primarily attributed to its interaction with various biological targets. The triazole moiety is known for its role in inhibiting fungal enzymes and has been implicated in anticancer activities through the induction of apoptosis in cancer cells.

Anticancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.63 | Induction of apoptosis via p53 pathway |

| A549 (Lung) | 12.50 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical) | 20.00 | Activation of caspase pathways |

In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against MCF-7 cells, comparable to established chemotherapeutics such as doxorubicin . Flow cytometry analyses revealed that treatment with 2-chloro-6-(1H-1,2,4-triazol-1-yl)benzonitrile leads to increased expression levels of pro-apoptotic proteins and decreased viability in a dose-dependent manner .

Antifungal Activity

The triazole group is well-known for its antifungal properties. Research indicates that 2-chloro-6-(1H-1,2,4-triazol-1-yl)benzonitrile exhibits potent activity against various fungal strains:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Candida albicans | 8 µg/mL | Effective against azole-resistant strains |

| Aspergillus niger | 16 µg/mL | Comparable to fluconazole |

| Cryptococcus neoformans | 4 µg/mL | Shows promise in systemic infections |

These findings suggest that the compound could serve as a potential therapeutic agent against resistant fungal infections .

Case Studies

A notable case study involved the administration of 2-chloro-6-(1H-1,2,4-triazol-1-yl)benzonitrile in a preclinical model of breast cancer. The study demonstrated a significant reduction in tumor size when administered alongside conventional chemotherapy agents. The combination therapy not only enhanced the efficacy but also reduced side effects commonly associated with traditional treatments .

Another study focused on its antifungal properties in immunocompromised mice infected with Candida species. The results showed a marked improvement in survival rates and a reduction in fungal load compared to control groups treated with placebo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.